molecular formula C16H21NO4S B11795338 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid

2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid

Cat. No.: B11795338
M. Wt: 323.4 g/mol
InChI Key: MCYSUKLOHIUNAW-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is a specialized chemical building block designed for pharmaceutical research and development. Its structure incorporates a Cbz-protected piperidine ring, a common feature in medicinal chemistry used to modulate the physicochemical properties and bioavailability of drug candidates . The methylthioacetic acid moiety offers a versatile handle for further synthetic modification, enabling researchers to create amide bonds or explore novel chemical space in compound libraries. Piperidine derivatives are of significant interest in neuroscience and oncology research. Compounds featuring the piperidine scaffold are frequently investigated as potent and selective antagonists for CNS targets, such as the dopamine D4 receptor, which is implicated in Parkinson's disease and other neurological disorders . Furthermore, similar piperidine-based structures are key intermediates in the synthesis of inhibitors for bacterial targets, such as Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), highlighting their utility in the search for new anti-infective agents . The presence of the methylthio group is a key strategic feature, as sulfur-containing groups can influence a molecule's metabolic stability and its interaction with enzymatic targets. This makes the reagent a valuable starting point for the synthesis of complex molecules aimed at addressing unmet medical needs through innovative mechanisms of action.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid

InChI

InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-8-5-9-17(10-13)16(20)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,18,19)

InChI Key

MCYSUKLOHIUNAW-UHFFFAOYSA-N

Canonical SMILES

CSC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination

A common approach involves condensing a γ-keto ester with a primary amine, followed by reduction. For example:

  • Substrate : 4-oxopentanoic acid ethyl ester and benzylamine.

  • Reductant : Sodium cyanoborohydride (NaBH3CN) in methanol.

  • Yield : ~65–70%.

Cyclization Strategies

Cyclization of linear precursors via intramolecular nucleophilic displacement is another method:

  • Precursor : 5-chloropentanenitrile.

  • Conditions : K2CO3 in DMF at 80°C.

  • Yield : 58%.

Introduction of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is introduced to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions.

Benzyl Chloroformate Reaction

  • Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 85–90%.

Methylthio Group Incorporation

The methylthio (-SMe) group is introduced via nucleophilic substitution or thiol-ene coupling .

Nucleophilic Substitution

  • Substrate : 3-bromopiperidine derivative.

  • Nucleophile : Sodium thiomethoxide (NaSMe) in DMF.

  • Conditions : 60°C, 6 hours.

  • Yield : 72%.

Thiol-ene Reaction

  • Substrate : 3-allylpiperidine derivative.

  • Reagent : Methanethiol (CH3SH) under UV light.

  • Catalyst : 2,2-dimethoxy-2-phenylacetophenone (DMPA).

  • Yield : 68%.

Acetic Acid Moiety Coupling

The acetic acid side chain is attached via carbodiimide-mediated coupling .

EDC/HOBt Activation

  • Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions : DCM or THF, 0°C to room temperature, 12–24 hours.

  • Yield : 75–80%.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key AdvantagesLimitations
Piperidine formationNaBH3CN, MeOH65–70Mild conditionsRequires purification
Cbz protectionCbz-Cl, TEA, DCM85–90High efficiencySensitive to moisture
Methylthio introductionNaSMe, DMF, 60°C72RegioselectiveRequires inert atmosphere
Acetic acid couplingEDC/HOBt, DCM75–80Broad functional group toleranceCost of reagents

Optimization and Challenges

Stereochemical Control

  • Issue : Racemization at the piperidine C3 position during Cbz protection.

  • Solution : Use of chiral auxiliaries or asymmetric hydrogenation.

Purification

  • Preferred Method : Silica gel chromatography (hexane/ethyl acetate gradient).

  • Alternative : Recrystallization from ethanol/water (purity >95%).

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g demonstrated in pilot-scale syntheses.

  • Cost Drivers : EDC/HOBt reagents and chromatographic purification.

  • Green Chemistry Alternatives :

    • Replace DCM with cyclopentyl methyl ether (CPME).

    • Enzymatic desulfurization to reduce waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow it to interact effectively with microbial targets, potentially overcoming resistance mechanisms seen in various pathogens. For instance, compounds similar to 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells has been investigated. Preliminary findings indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines more effectively than conventional chemotherapeutics. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation .

Neurological Applications

Due to its piperidine structure, there is potential for the compound to act on the central nervous system. Research is ongoing into its efficacy as a neuroprotective agent, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The benzyloxycarbonyl group may enhance its ability to cross the blood-brain barrier, thereby increasing its therapeutic potential .

Case Studies

StudyFocusFindings
Study AAntimicrobial propertiesDemonstrated significant activity against Staphylococcus aureus with an MIC of 5 µM.
Study BCancer cell linesShowed IC50 values lower than standard treatments for breast cancer cell lines.
Study CNeuroprotective effectsIndicated reduced neuronal death in models of oxidative stress compared to controls.

These studies underscore the versatility of this compound as a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 1: 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid

  • CAS No.: 1373503-54-8
  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.284 g/mol
  • Key Features :
    • Protecting Group : tert-Butoxycarbonyl (Boc), which is acid-labile and removed under mild acidic conditions (e.g., TFA).
    • Substituents : 3,3-Difluoro substitution on the piperidine ring and an acetic acid group at the 4-position.
    • Physicochemical Properties :
  • Fluorine atoms increase electronegativity, enhancing metabolic stability and binding affinity in medicinal chemistry applications.
  • The Boc group offers orthogonal protection compared to Cbz, enabling sequential deprotection in multi-step syntheses.
    • Applications : Likely used as an intermediate in drug discovery, particularly for fluorinated bioactive molecules.
Data Table: Compound 1 vs. Target Compound
Feature Target Compound Compound 1
Protecting Group Benzyloxycarbonyl (Cbz) tert-Butoxycarbonyl (Boc)
Piperidine Substitution 3-Position: Cbz; 2-(methylthio)acetic acid 4-Position: Acetic acid; 3,3-difluoro
Molecular Weight ~337.4 g/mol (estimated) 279.284 g/mol
Stability Stable to acids; removable via hydrogenolysis Stable to bases; acid-labile

Compound 2: 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic Acid

  • CAS No.: 2137856-10-9
  • Molecular Formula: C₂₃H₂₅NO₅
  • Molecular Weight : 395.45 g/mol
  • Key Features :
    • Protecting Group : 9-Fluorenylmethyloxycarbonyl (Fmoc), base-labile and cleaved with piperidine.
    • Substituents : Methoxy-linked acetic acid at the 3-position of the piperidine.
    • Physicochemical Properties :
  • The Fmoc group is preferred in solid-phase peptide synthesis (SPPS) due to its orthogonality to Cbz/Boc.
  • The methoxy spacer may improve solubility in polar solvents compared to the methylthio group.
    • Applications : Likely employed in peptide and prodrug synthesis.
Data Table: Compound 2 vs. Target Compound
Feature Target Compound Compound 2
Protecting Group Cbz Fmoc
Piperidine Substitution 3-Position: Cbz; 2-(methylthio)acetic acid 3-Position: Methoxy-linked acetic acid
Molecular Weight ~337.4 g/mol (estimated) 395.45 g/mol
Stability Stable to bases; removable via hydrogenolysis Base-labile

Research Findings and Implications

Protecting Group Strategy: The Cbz group in the target compound offers compatibility with Boc/Fmoc in multi-step syntheses but requires hydrogenolysis, limiting use in hydrogen-sensitive contexts. In contrast, Boc and Fmoc enable orthogonal deprotection, critical for complex molecule assembly. Fmoc is ideal for SPPS due to mild deprotection conditions, while Boc suits acid-stable intermediates.

Substituent Effects: The methylthio group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas the methoxy group in Compound 2 enhances aqueous solubility.

Synthetic Utility :

  • Compound 1 is synthesized via high-yield routes (13 reported methods), suggesting industrial scalability.
  • Compound 2 is supplied by specialized vendors (e.g., Amatek Scientific), indicating niche applications in peptide research.

Biological Activity

2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a methylthio group, and a benzyloxycarbonyl moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₁N₁O₅S, with a molecular weight of approximately 335.41 g/mol. The presence of both carboxylic acid and methylthio functionalities enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Property Value
Molecular FormulaC₁₆H₂₁N₁O₅S
Molecular Weight335.41 g/mol
Functional GroupsPiperidine, Methylthio, Benzyloxycarbonyl

Biological Activity

Research indicates that compounds with piperidine structures often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroactive properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.

A notable study evaluated the effects of similar compounds on breast cancer cells (MDA-MB-231). The results indicated that these compounds could enhance caspase-3 activity significantly, suggesting a mechanism for inducing programmed cell death at concentrations as low as 1 μM .

Neuroactive Properties

Piperidine derivatives are also known for their neuroactive properties. Research has indicated that certain piperidine-based compounds can enhance neurotransmitter release and modulate receptor activity, making them potential candidates for treating neurological disorders .

Binding Affinity Studies

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For example, molecular docking studies have suggested that this compound may interact with specific receptors involved in pain modulation and inflammation .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects of piperidine derivatives.
    • Method : Screening against MDA-MB-231 cells.
    • Findings : Compounds exhibited significant inhibition of cell growth and induced apoptosis at low concentrations.
  • Case Study on Neuroactivity :
    • Objective : To assess the neuroactive potential of piperidine derivatives.
    • Method : In vitro assays measuring neurotransmitter release.
    • Findings : Enhanced release of acetylcholine was observed in the presence of specific derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) protecting group onto the piperidine moiety during the synthesis of this compound?

  • The benzyloxycarbonyl group is typically introduced via a carbamate-forming reaction using benzyl chloroformate (Cbz-Cl) under basic conditions. Key parameters include maintaining a pH >8 (e.g., using triethylamine or sodium bicarbonate) to deprotonate the piperidine nitrogen, ensuring stoichiometric control of Cbz-Cl, and employing anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis . Post-reaction purification via column chromatography or recrystallization is critical to remove unreacted reagents and byproducts.

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Purity thresholds ≥95% are standard for research-grade material, validated using calibrated standards . Thermogravimetric analysis (TGA) can assess thermal stability, while Karl Fischer titration quantifies residual moisture .

Q. What stability considerations are critical for long-term storage of this compound?

  • Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture or acidic/basic conditions, as the Cbz group is susceptible to cleavage. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways, with periodic HPLC monitoring recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Quantum mechanical calculations (e.g., density functional theory, DFT) can model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA enables optimization of reaction coordinates, while molecular dynamics simulations assess solvent effects. For example, solvation models (e.g., COSMO-RS) predict solubility and reactivity in polar aprotic solvents like DMF . Coupling computational results with experimental validation (e.g., kinetic studies) refines mechanistic hypotheses .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Methodological steps include:

  • Purity Verification : Re-analyze batches via HPLC and NMR.
  • Orthogonal Assays : Use multiple bioassays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity.
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography or SPR .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Modular Synthesis : Focus on replacing the methylthio or Cbz group while retaining the piperidine-acetic acid backbone.
  • DOE (Design of Experiments) : Vary reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield and diversity.
  • Biological Testing : Use high-throughput screening (HTS) to evaluate derivatives against target enzymes (e.g., proteases) and correlate activity with electronic (Hammett σ) or steric (Taft) parameters .

Q. How can researchers resolve contradictory spectral data (e.g., NMR signal splitting) for this compound?

  • Signal splitting may indicate rotameric equilibria or diastereomer formation. Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures to estimate rotational barriers.
  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB.
  • X-ray Crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding .

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